2-(4-Chlorophenoxy)-2-methylpropanoic acid;2,6-diaminohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-2-methylpropanoic acid;2,6-diaminohexanoic acid is a compound that consists of two distinct chemical entities The first part, 2-(4-Chlorophenoxy)-2-methylpropanoic acid, is a chlorinated phenoxy acid, while the second part, 2,6-diaminohexanoic acid, is a diamino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoic acid typically involves the chlorination of phenoxyacetic acid followed by methylation. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride and methylating agents like methyl iodide.
2,6-diaminohexanoic acid can be synthesized through the hydrogenation of 2,6-dinitrohexanoic acid. This process often requires a hydrogenation catalyst such as palladium on carbon and specific reaction conditions, including temperature and pressure control.
Industrial Production Methods
Industrial production methods for these compounds may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both compounds can undergo oxidation reactions. For example, 2-(4-Chlorophenoxy)-2-methylpropanoic acid can be oxidized to form corresponding carboxylic acids.
Reduction: 2,6-diaminohexanoic acid can be reduced to form hexanoic acid derivatives.
Substitution: Halogen substitution reactions are common for chlorinated compounds like 2-(4-Chlorophenoxy)-2-methylpropanoic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(4-Chlorophenoxy)-2-methylpropanoic acid may yield chlorinated carboxylic acids, while reduction of 2,6-diaminohexanoic acid may produce hexanoic acid derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methylpropanoic acid and 2,6-diaminohexanoic acid have various scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as reagents in chemical reactions.
Biology: Studied for their potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for their potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action for these compounds involves their interaction with specific molecular targets and pathways. For example, 2-(4-Chlorophenoxy)-2-methylpropanoic acid may inhibit certain enzymes by binding to their active sites, while 2,6-diaminohexanoic acid may interact with proteins and nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: Similar in structure to 2-(4-Chlorophenoxy)-2-methylpropanoic acid but lacks the methyl group.
2,6-Diaminopimelic acid: Similar to 2,6-diaminohexanoic acid but has an additional carboxyl group.
Uniqueness
The uniqueness of 2-(4-Chlorophenoxy)-2-methylpropanoic acid;2,6-diaminohexanoic acid lies in its combined structure, which may confer unique chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C16H25ClN2O5 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanoic acid;2,6-diaminohexanoic acid |
InChI |
InChI=1S/C10H11ClO3.C6H14N2O2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;7-4-2-1-3-5(8)6(9)10/h3-6H,1-2H3,(H,12,13);5H,1-4,7-8H2,(H,9,10) |
InChI Key |
GICOKXUAIACRIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.